molecular formula C21H21N3O4 B5192098 N-(2,4-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide

N-(2,4-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide

Cat. No.: B5192098
M. Wt: 379.4 g/mol
InChI Key: MSPSGOBRMQBHCJ-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide is a synthetic pyridazinone derivative of interest in chemical and pharmaceutical research. Pyridazinone scaffolds are frequently explored for their potential biological activities, often acting as key pharmacophores in medicinal chemistry programs . This compound features a propanamide linker connecting a 2,4-dimethoxyphenyl group to a 3-phenylpyridazinone core, a structural motif that may be investigated for modulating various biological pathways. Researchers can utilize this chemical as a reference standard, a building block for the synthesis of more complex molecules, or as a lead compound in drug discovery efforts. Its specific mechanism of action and primary research applications are areas of ongoing investigation. The product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should consult the product's Certificate of Analysis for specific data on purity, stability, and handling.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-14(21(26)22-18-10-9-16(27-2)13-19(18)28-3)24-20(25)12-11-17(23-24)15-7-5-4-6-8-15/h4-14H,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPSGOBRMQBHCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=C(C=C1)OC)OC)N2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide typically involves the following steps:

    Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Propanamide Moiety: The propanamide group can be attached through an amidation reaction using 2-bromo-2-methylpropanoic acid and an appropriate amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form hydroxyl or carbonyl groups.

    Reduction: The pyridazinone ring can be reduced to form dihydropyridazinone derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or iodine (I2) in the presence of a catalyst.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of dihydropyridazinone derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyridazinone derivatives.

    Medicine: Potential therapeutic applications due to its pharmacological properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide would depend on its specific biological target. Generally, pyridazinone derivatives can interact with various enzymes or receptors, modulating their activity. The presence of methoxy groups and a phenyl ring may enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyridazinone derivatives with amide side chains. Below is a detailed comparison with key analogs, focusing on structural variations, physicochemical properties, and functional implications.

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Features Reference
Target Compound :
N-(2,4-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide
Pyridazinone - 3-Phenyl
- Propanamide chain with 2,4-dimethoxyphenyl
C₂₁H₂₁N₃O₄ 379.42 Not reported Electron-rich aromatic system due to dimethoxy groups
Compound 6j :
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide
Pyridazinone - 3-Phenyl
- Propanamide chain with antipyrine (pyrazolone) group
C₂₇H₂₆N₆O₃ 527.28 188–190 Antipyrine hybrid; enhanced hydrogen-bonding capacity
Compound 84 :
N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]propanamide
Pyridazinone - 3-Methyl, 5-(3-methoxybenzyl)
- Propanamide chain with 4-bromophenyl
C₂₂H₂₁BrN₄O₃ 485.34 Not reported Bromine atom enhances lipophilicity; methoxybenzyl group for steric bulk
Compound 6e :
2-[3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(antipyrine)acetamide
Pyridazinone - 3-(4-Benzylpiperidinyl)
- Acetamide chain with antipyrine
C₂₈H₃₁N₅O₃ 509.58 Not reported Piperidine moiety improves solubility; acetamide shorter than propanamide
N-(2-(3-(4-Ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide Pyridazinone - 3-(4-Ethoxyphenyl)
- Propanamide chain with phenylthioethyl group
C₂₃H₂₅N₃O₃S 423.50 Not reported Ethoxy group increases hydrophobicity; thioether enhances metabolic stability

Key Observations :

Structural Variations: Pyridazinone Core: All analogs share the 6-oxopyridazin-1(6H)-yl core. Substitutions at position 3 vary (phenyl, methoxybenzyl, ethoxyphenyl), influencing electronic and steric properties. Amide Side Chain: The target compound and analogs 6j/84 use propanamide chains, while 6e employs an acetamide. Chain length affects conformational flexibility and target binding . Aromatic Substituents: The 2,4-dimethoxyphenyl group in the target compound contrasts with bromophenyl (84) or antipyrine (6j).

Physicochemical Properties :

  • Melting Points : Compound 6j (188–190°C) and antipyrine hybrids generally exhibit higher melting points due to crystallinity from hydrogen-bonding groups like pyrazolone .
  • Molecular Weight : The target compound (379.42 g/mol) is lighter than analogs with bulkier substituents (e.g., 527.28 g/mol for 6j), which may influence bioavailability .

Functional Implications: Antipyrine Hybrids (6j, 6e): These show enhanced anti-inflammatory activity due to dual pyridazinone-pyrazolone pharmacophores . Ethoxyphenyl Derivative (7): Ethoxy and phenylthio groups may confer resistance to oxidative metabolism, extending half-life .

Research Findings and Gaps

  • Synthetic Routes: Most analogs (e.g., 6j, 84) are synthesized via nucleophilic substitution or amide coupling, with yields ranging 42–62% .
  • Bioactivity Data : While antipyrine hybrids demonstrate anti-inflammatory activity , the target compound’s pharmacological profile remains uncharacterized.

Biological Activity

N-(2,4-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide is a synthetic compound that belongs to the class of pyridazinone derivatives. Its unique molecular structure, which includes a pyridazinone ring and various functional groups, has attracted attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

The compound's chemical formula is C21H21N3O4C_{21}H_{21}N_{3}O_{4} with a molecular weight of approximately 379.41 g/mol. The structure includes significant functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC21H21N3O4
Molecular Weight379.41 g/mol
LogP2.7164
Polar Surface Area65.704 Ų
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, primarily through its interactions with key enzymes and receptors involved in inflammatory processes and cancer progression.

Anti-inflammatory Activity

One of the primary areas of investigation is the compound's ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation and pain pathways. Studies have shown that related pyridazine derivatives can effectively inhibit COX-2 with IC50 values significantly lower than those of established anti-inflammatory drugs like celecoxib.

Table: COX Inhibition Potency of Related Compounds

Compound IDIC50 (nM)COX Selectivity Index
This compoundTBDTBD
Celecoxib17.791
Compound 9a15.5021.29

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism appears to involve modulation of apoptotic pathways and inhibition of tumor growth factors.

Case Study: Apoptosis Induction
In vitro studies have demonstrated that treatment with this compound leads to significant increases in markers associated with apoptosis in various cancer cell lines. This suggests potential for development as an anticancer agent.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory mediators.
  • Receptor Modulation : It may interact with specific cell surface receptors, altering signal transduction pathways that affect cellular responses.
  • Apoptosis Induction : In cancerous cells, the compound could trigger programmed cell death through intrinsic and extrinsic apoptotic pathways.

Q & A

Q. What are the established synthetic routes for N-(2,4-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide, and how are yields optimized?

The synthesis typically involves multi-step organic reactions, including coupling of pyridazinone precursors with substituted phenylacetamide moieties. Key steps include:

  • Amide bond formation : Using reagents like EDC·HCl or HATU with DIPEA as a base in solvents such as DMF or acetonitrile .
  • Purification : Column chromatography (e.g., DCM-MeOH gradients) yields pure compounds (62–89% yields), with optimization via temperature control and solvent polarity adjustments .
  • Characterization : ESI-MS and NMR confirm molecular weights (e.g., 527.2777 [M+H]+ for related analogs) and structural integrity .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • 1H/13C NMR : Identifies aromatic protons (δ 6.8–8.2 ppm for phenyl/pyridazinone groups) and methoxy substituents (δ 3.8–4.0 ppm) .
  • IR spectroscopy : Confirms C=O stretches (1642–1681 cm⁻¹) and NH/OH bonds (3136–3404 cm⁻¹) .
  • X-ray crystallography : Resolves bond angles and dihedral angles in the pyridazinone core (e.g., 120° for C-N-C in analogs) .

Q. What preliminary pharmacological activities have been reported for this compound?

Structural analogs exhibit:

  • Anti-inflammatory activity : Inhibition of PDE4 (IC₅₀ = 0.8–2.1 µM) via competitive binding to the catalytic site .
  • Chemokine receptor modulation : Binding affinity to CCR5 (Kd = 12 nM) in thieno-pyrimidine analogs .
  • Antimicrobial potential : MIC values of 8–32 µg/mL against S. aureus and E. coli in pyridazinone derivatives .

Advanced Research Questions

Q. How do substituents on the pyridazinone ring influence bioactivity, and what SAR trends are observed?

  • Electron-withdrawing groups (e.g., Cl, F) : Enhance metabolic stability (t₁/₂ > 6 hours in hepatic microsomes) but reduce solubility (logP > 3.5) .
  • Methoxy groups : Improve CNS penetration (brain/plasma ratio = 0.5–0.8) but decrease PDE4 inhibitory potency by 30–50% .
  • Phenyl vs. furan substitutions : Phenyl analogs show higher COX-2 selectivity (SI > 15), while furan derivatives improve aqueous solubility (logS = -3.2) .

Q. How can contradictory in vitro vs. in vivo efficacy data be resolved for this compound?

  • Pharmacokinetic profiling : Address poor oral bioavailability (<20%) via prodrug strategies (e.g., esterification of carboxyl groups) .
  • Metabolite identification : LC-MS/MS reveals rapid glucuronidation (tₘₐₓ = 1.2 hours) as a key inactivation pathway .
  • Dose optimization : Subcutaneous administration (5 mg/kg) achieves therapeutic plasma levels (>1 µM) in rodent models .

Q. What computational methods are used to predict binding modes and off-target interactions?

  • Molecular docking (AutoDock Vina) : Predicts binding to PDE4 (ΔG = -9.2 kcal/mol) with hydrogen bonds to Gln369 and Tyr329 .
  • MD simulations (GROMACS) : Confirms stable binding over 100 ns (RMSD < 2.0 Å) .
  • QSAR models : Correlate ClogP with cytotoxicity (r² = 0.76) to prioritize analogs with lower hepatotoxicity .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation?

  • pH-dependent degradation : Stable at pH 5–7 (t₁/₂ > 24 hours) but hydrolyzes rapidly at pH > 8 (t₁/₂ = 2 hours) .
  • Thermal stability : Decomposes above 150°C (DSC analysis), necessitating lyophilization for long-term storage .
  • Light sensitivity : UV irradiation (λ = 254 nm) causes 50% degradation in 48 hours, requiring amber glass vials .

Methodological Considerations

Q. What strategies are recommended for scaling up synthesis without compromising purity?

  • Continuous flow reactors : Improve reproducibility (purity > 98%) and reduce reaction times (from 24h to 4h) .
  • Quality by Design (QbD) : DOE studies optimize catalyst loading (0.5–1.2 eq.) and solvent ratios (DCM:MeOH = 9:1) .

Q. How can researchers validate target engagement in cellular assays?

  • CETSA (Cellular Thermal Shift Assay) : Confirms PDE4 target engagement (ΔTm = 4.2°C) in RAW264.7 macrophages .
  • BRET/FRET assays : Quantify cAMP inhibition (EC₅₀ = 0.5 µM) in HEK293 cells transfected with PDE4-GFP .

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